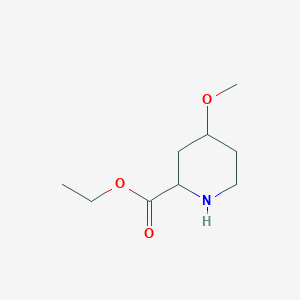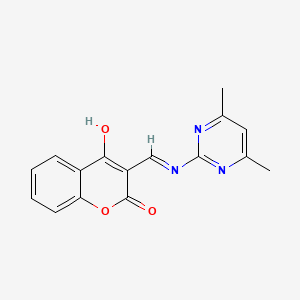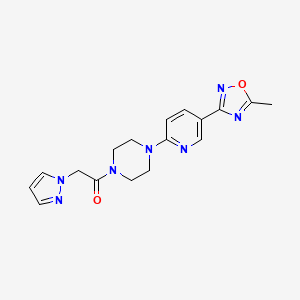
Piperazin-1-yl(pyridin-4-yl)methanone
Descripción general
Descripción
Piperazin-1-yl(pyridin-4-yl)methanone, also known as 1-isonicotinoylpiperazine, is a compound with the molecular weight of 191.23 . It has been used in various research and development contexts .
Synthesis Analysis
A series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone . Another synthesis method involves the use of tert-butyl 4-isonicotinoylpiperazine-1-carboxylate and tert-Butyl 1-piperazinecarboxylate as raw materials .Molecular Structure Analysis
The InChI Code for Piperazin-1-yl(pyridin-4-yl)methanone is 1S/C10H13N3O/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site .Chemical Reactions Analysis
While specific chemical reactions involving Piperazin-1-yl(pyridin-4-yl)methanone are not detailed in the search results, it’s worth noting that piperazine derivatives have been reported to show insect repellent and insecticidal activities .Physical And Chemical Properties Analysis
Piperazin-1-yl(pyridin-4-yl)methanone has a molecular weight of 191.23 . The predicted boiling point is 369.0±32.0 °C, and the predicted density is 1.167±0.06 g/cm3 .Aplicaciones Científicas De Investigación
- Research : Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Application : Derivatives of piperazinylmethanone exhibit antibacterial effects . Further exploration could reveal their potential as antimicrobial agents.
- Research Approach : A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was screened for cytotoxic activity against various cell lines .
- Development : 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones were designed to target PARP in human breast cancer cells .
Antitubercular Activity
Antibacterial Properties
Cytotoxicity Studies
Poly(ADP-Ribose) Polymerase (PARP) Targeting
Drug Design and Docking Studies
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to piperazin-1-yl(pyridin-4-yl)methanone, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been observed to interact with their targets, leading to various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting they may affect a range of biochemical pathways .
Pharmacokinetics
The compound has a predicted boiling point of 3690±320 °C and a predicted density of 1167±006 g/cm3 .
Result of Action
Similar compounds have been observed to produce various biological effects, suggesting that piperazin-1-yl(pyridin-4-yl)methanone may have similar impacts .
Action Environment
It’s worth noting that many compounds are influenced by factors such as temperature, ph, and the presence of other substances .
Propiedades
IUPAC Name |
piperazin-1-yl(pyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYAETTZHAUHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazin-1-yl(pyridin-4-yl)methanone | |
CAS RN |
39640-04-5 | |
| Record name | 39640-04-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-((3,4-Difluorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2774969.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-2-carboxylic acid](/img/structure/B2774973.png)


![N-[4-(diethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2774977.png)




![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2774986.png)


![N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2774991.png)